2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide, commonly known as FIN-56, is a small molecule inhibitor used in scientific research. This compound has been extensively studied for its potential therapeutic effects in cancer treatment. FIN-56 has been shown to inhibit the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+).
Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis of compounds structurally related to 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide has yielded significant insights into their chemical properties and potential applications. Studies have focused on developing efficient synthetic routes to access various nicotinamide derivatives due to their importance in medicinal chemistry and material science. For instance, the synthesis of furan-2-yl nicotinamide derivatives has been explored for their potential applications in drug discovery and development. These efforts are aimed at enhancing the chemical diversity and bioactivity of nicotinamide-based compounds through structural modifications (Ismail et al., 2003; Ismail & Boykin, 2004).
Biological Activities
Nicotinamide derivatives, including those with structural similarities to this compound, have been extensively studied for their biological activities. These compounds have been evaluated for antiprotozoal, antimicrobial, and anticancer properties. For example, certain nicotinamide analogs exhibit potent antiprotozoal activity against pathogens like Trypanosoma and Plasmodium species, highlighting their potential as therapeutic agents for infectious diseases (Ismail et al., 2003). Additionally, novel nicotinamide derivatives have been synthesized and assessed for herbicidal activity, demonstrating the versatility of these compounds in addressing various biological targets (Yu et al., 2021).
Potential Applications in Drug Discovery and Development
The unique properties of nicotinamide derivatives, akin to this compound, have positioned them as valuable scaffolds in drug discovery and development. Their ability to modulate various biological pathways has led to the exploration of their therapeutic potential across a range of diseases, including cancer, metabolic disorders, and infectious diseases. The structural and functional diversity of these compounds enables the targeting of specific cellular processes, offering opportunities for the development of novel therapeutics with enhanced efficacy and specificity (Ismail & Boykin, 2004; Yu et al., 2021).
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-2-27-20-16(5-3-10-22-20)19(25)23-15-8-7-14-9-11-24(17(14)13-15)21(26)18-6-4-12-28-18/h3-8,10,12-13H,2,9,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSQSWDWHJGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.